Thalidomide-Piperazine-PEG2-Carboxylic Acid is a synthesized compound that combines thalidomide, a well-known immunomodulatory drug, with piperazine and polyethylene glycol (PEG) linkers. This compound is categorized as an E3 ligase ligand-linker conjugate, primarily utilized in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the piperazine moiety enhances the solubility and bioavailability of thalidomide, while the PEG2 linker facilitates the conjugation to various biological targets.
The synthesis of Thalidomide-Piperazine-PEG2-Carboxylic Acid typically involves several key steps:
The synthesis can be performed using solid-phase synthesis techniques, which are advantageous for producing compounds with high purity and yield .
The molecular structure of Thalidomide-Piperazine-PEG2-Carboxylic Acid consists of:
The molecular formula can be represented as , with a molecular weight of approximately 356.41 g/mol.
The primary chemical reactions involved in the synthesis include:
These reactions are carefully controlled to ensure high yields and purity of the final product .
Thalidomide-Piperazine-PEG2-Carboxylic Acid acts primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:
This mechanism highlights its potential in targeted protein degradation therapies .
Relevant data regarding melting point, boiling point, and spectral characteristics can vary based on synthesis conditions but are essential for characterization purposes .
Thalidomide-Piperazine-PEG2-Carboxylic Acid has significant applications in:
The ongoing research into this compound continues to reveal its potential across various therapeutic areas .
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven pharmacology. Pioneered by Crews and colleagues in 2001, the first PROTAC molecule utilized a peptide-based ligand to recruit the Skp1-Cullin-F box (SCF) complex, inducing degradation of methionine aminopeptidase-2 [1] [9]. This bifunctional design comprises three elements: a target protein-binding warhead, an E3 ubiquitin ligase-binding ligand, and a chemical linker. The revolutionary aspect lies in their catalytic mechanism—a single PROTAC molecule can facilitate multiple rounds of ubiquitination and degradation, operating substoichiometrically to achieve profound target depletion [1] [4].
The field evolved significantly with the discovery of non-peptidic small-molecule E3 ligands, particularly those engaging Cereblon (CRBN) and von Hippel-Lindau (VHL) proteins. By 2015, PROTACs demonstrated in vivo efficacy with the advent of dBET1, which degraded BRD4 by hijacking CRBN [1] [5]. As of 2025, over 20 PROTACs have entered clinical trials, primarily targeting oncoproteins like the androgen receptor (ARV-110) and estrogen receptor (ARV-471) [1] [9]. Despite this progress, the E3 ligase repertoire remains limited: fewer than 10 of the 600+ human E3s are currently exploited, underscoring the need for diversification [2] [7].
Table 1: Key Milestones in PROTAC Development
Year | PROTAC Achievement | Significance |
---|---|---|
2001 | First peptide-based PROTAC | Proof-of-concept for targeted degradation [1] |
2008 | First small-molecule PROTAC (MDM2-recruiting) | Transition to drug-like molecules [4] |
2015 | dBET1 (CRBN-dependent BRD4 degrader) | Catalytic degradation in vivo [1] [5] |
2020 | ARV-110 and ARV-471 enter clinical trials | First PROTACs in humans [1] |
E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system (UPS). They function as scaffolds that facilitate the transfer of ubiquitin from E2 conjugating enzymes to lysine residues on target proteins. Polyubiquitination with at least four ubiquitin moieties—typically linked via lysine 48 (K48)—signals proteasomal destruction [7]. PROTACs exploit this native machinery by inducing neosubstrate recruitment through enforced proximity [1] [6].
E3 ligases are structurally classified into four families:
The efficacy of a PROTAC depends critically on productive ternary complex formation between the target protein and E3 ligase. Structural studies reveal that linker length and rigidity profoundly influence degradation efficiency by modulating the distance and orientation between warhead and E3 ligand [1] [4]. Challenges include the "hook effect," where high PROTAC concentrations disrupt ternary complexes, and tissue-specific E3 expression, which may limit on-target activity [6].
Table 2: Clinically Exploited E3 Ubiquitin Ligases in PROTACs
E3 Ligase | Ligand | Targets | Clinical Stage |
---|---|---|---|
Cereblon | Thalidomide derivatives | IKZF1/3, BRD4, CK1α | Phase III (e.g., CC-90009) [1] [3] |
von Hippel-Lindau | VH032 analogues | BET proteins, ERRα | Phase II (e.g., DT2216) [1] [2] |
MDM2 | Nutlin analogs | BRD4, STAT3 | Preclinical [4] |
Thalidomide ((RS)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione) re-emerged as a cornerstone of targeted degradation following the 2010 discovery of Cereblon (CRBN) as its primary target [3] [10]. CRBN functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Structural analyses reveal that thalidomide binds a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) in the C-terminal domain of CRBN, inducing conformational changes that alter substrate specificity [5] [8].
Notably, thalidomide enantiomers exhibit differential CRBN binding: the (S)-enantiomer shows ~10-fold higher affinity than the (R)-form due to optimal positioning of the glutarimide ring within the binding pocket. Deuterium-stabilized enantiomers confirmed this stereospecificity, with (S)-thalidomide inducing potent degradation of Ikaros (IKZF3) in multiple myeloma cells, while the (R)-enantiomer was ineffective [8]. Derivatives like lenalidomide and pomalidomide enhance CRBN binding and neosubstrate selectivity. For example, lenalidomide promotes degradation of casein kinase 1α (CK1α) in del(5q) myelodysplastic syndrome, while pomalidomide targets IKZF1/3 in multiple myeloma [3] [5].
Thalidomide-Piperazine-Piperazine-Polyethylene Glycol-Carboxylic Acid (Thalidomide-Piperazine-PEG2-COOH) exemplifies a CRBN-recruiting ligand optimized for PROTAC design. The piperazine ring enhances solubility and provides a secondary nitrogen for linker attachment, while the polyethylene glycol (PEG2) spacer improves hydrophilicity and reduces aggregation. The terminal carboxylic acid enables modular conjugation to target warheads via amide coupling [2] [6]. This scaffold addresses key limitations of early thalidomide-based PROTACs, such as poor membrane permeability and metabolic instability, thereby expanding the druggable proteome to include transcription factors and scaffolding proteins [1] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7